N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide
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Overview
Description
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide is a chemical compound with the molecular formula C18H24N2O2 and a molecular weight of 300.402 g/mol. This compound is known for its unique structure, which includes a cyano group and a tert-butylphenyl group attached to an oxane-4-carboxamide backbone.
Preparation Methods
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and ethanol . The major products formed from these reactions are typically heterocyclic compounds, such as 1,3,4-thiadiazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used extensively in the synthesis of biologically active compounds and heterocyclic moieties . Its unique structure makes it a valuable reactant in the formation of various organic heterocycles, which are important in medicinal chemistry and drug development . Additionally, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The cyano and carbonyl functions of the compound enable it to participate in various biochemical reactions, leading to the formation of biologically active products . These interactions are crucial for its effectiveness in medicinal applications.
Comparison with Similar Compounds
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide can be compared with other similar compounds, such as other cyanoacetamide derivatives. These compounds share similar structural features, including the presence of cyano and carbonyl groups, which contribute to their reactivity and biological activity . the unique tert-butylphenyl group in this compound distinguishes it from other cyanoacetamide derivatives, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)15-6-4-13(5-7-15)16(12-19)20-17(21)14-8-10-22-11-9-14/h4-7,14,16H,8-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHIKLBNHZHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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